Decahydropyrido[2,3-f][1,4]oxazepin-5-one
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Overview
Description
Decahydropyrido[2,3-f][1,4]oxazepin-5-one is a heterocyclic compound with a unique structure that includes a fused pyridine and oxazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydropyrido[2,3-f][1,4]oxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Decahydropyrido[2,3-f][1,4]oxazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like alkyl or aryl groups .
Scientific Research Applications
Decahydropyrido[2,3-f][1,4]oxazepin-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Decahydropyrido[2,3-f][1,4]oxazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one: This compound shares a similar oxazepine ring but differs in its substitution pattern and biological activity.
11-Substituted Dibenzo[b,f][1,4]oxazepines: These compounds have a similar core structure but include additional aromatic rings, leading to different pharmacological properties.
Uniqueness
Decahydropyrido[2,3-f][1,4]oxazepin-5-one is unique due to its specific ring fusion and the resulting chemical properties.
Properties
IUPAC Name |
3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8-7-6(2-1-3-9-7)12-5-4-10-8/h6-7,9H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTACVPORBBWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(=O)NCCO2)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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